molecular formula C8H7F3N2O2 B13318513 4-Methyl-2-nitro-6-(trifluoromethyl)aniline

4-Methyl-2-nitro-6-(trifluoromethyl)aniline

Cat. No.: B13318513
M. Wt: 220.15 g/mol
InChI Key: ODXRQFQTIDVTGI-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-Methyl-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Methyl-2-amino-6-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-nitro-6-(trifluoromethyl)aniline is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.

    4-Nitro-2-(trifluoromethyl)aniline: Similar in structure but has different positions for the nitro and trifluoromethyl groups.

    2-Nitro-6-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.

Uniqueness

4-Methyl-2-nitro-6-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its reactivity and properties

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

4-methyl-2-nitro-6-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3N2O2/c1-4-2-5(8(9,10)11)7(12)6(3-4)13(14)15/h2-3H,12H2,1H3

InChI Key

ODXRQFQTIDVTGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F

Origin of Product

United States

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